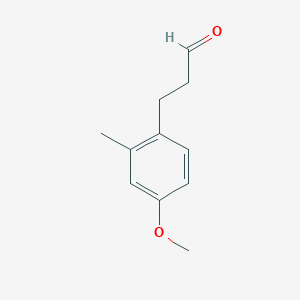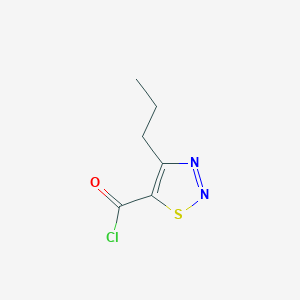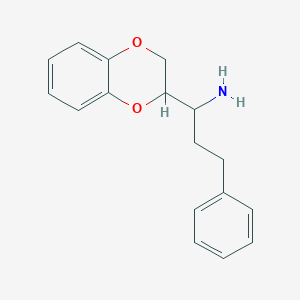![molecular formula C13H13N3O2 B1425835 3-{[(4-甲基嘧啶-2-基)氨基]甲基}苯甲酸 CAS No. 1271189-38-8](/img/structure/B1425835.png)
3-{[(4-甲基嘧啶-2-基)氨基]甲基}苯甲酸
描述
“3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1271189-38-8 . It has a molecular weight of 243.27 and its molecular formula is C13H13N3O2 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 243.26 and its molecular formula is C13H13N3O2 .科学研究应用
白血病治疗剂
伊马替尼,一种用于治疗白血病的治疗剂,其结构已被表征 . 它特异性地抑制酪氨酸激酶的活性 . 该分子在结构上类似于“3-{[(4-甲基嘧啶-2-基)氨基]甲基}苯甲酸”,表明其在白血病治疗中具有潜在应用价值。
血管生成抑制剂
已经合成和表征了一系列“3-{[(4-甲基嘧啶-2-基)氨基]甲基}苯甲酸”的新型衍生物 . 这些衍生物在抑制体内血管生成(即新血管的形成)方面显示出有效性 . 这表明其在治疗以过度血管生成为特征的疾病(如癌症)中具有潜在应用价值。
DNA 裂解研究
也对同一系列衍生物的 DNA 裂解能力进行了评估 . 它们在 DNA 结合/裂解测定中表现出不同的迁移和条带强度 . 这表明其在研究 DNA-蛋白质相互作用以及 DNA 损伤和修复机制方面具有潜在应用价值。
药物设计和开发
对伊马替尼的结构研究表明,它通过大量的氢键、疏水性 C–H…π 和 π…π 相互作用与非活性阿贝尔森酪氨酸激酶结构域结合 . 此信息可用于设计和开发具有类似或改进疗效的新药。
分子构象研究
伊马替尼在晶体中呈现两种主要构象,一种是扩展的,其中嘧啶嘧啶部分相对于甲基苯环处于反式位置,另一种是折叠的,其中嘧啶嘧啶部分处于顺式相对于甲基苯环 . 此信息可用于研究分子构象对药物生物活性的影响。
分子间相互作用研究
对各种类型分子间相互作用对分子表面的贡献进行分析表明,π…π 堆积对伊马替尼的折叠构象更为典型 ,而亲水相互作用的贡献不影响分子构象 . 此信息可用于研究分子间相互作用对药物稳定性和溶解度的影响。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用机制
Target of Action
The primary target of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .
Mode of Action
The compound interacts with its target, tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cell division, survival, and growth .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell signaling pathways involved in cell division, survival, and growth . The downstream effects include reduced cell proliferation and induced cell death, particularly in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cell signaling pathways, reduction in cell proliferation, and induction of cell death . These effects are particularly pronounced in cancer cells, making the compound potentially useful in the treatment of diseases like chronic myelogenous leukemia .
Action Environment
The action, efficacy, and stability of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the patient’s body . .
属性
IUPAC Name |
3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFNGBAXBUZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)



![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)


![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)